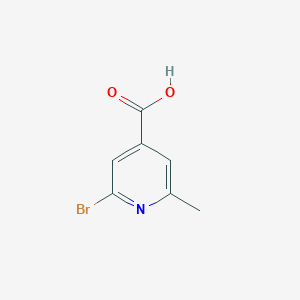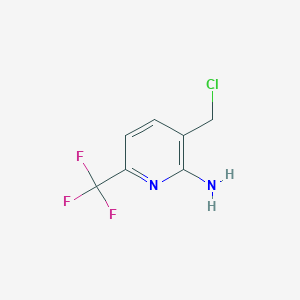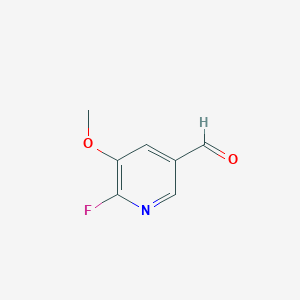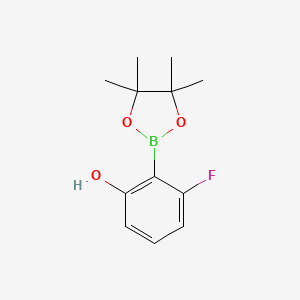
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
Übersicht
Beschreibung
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (CMTC-CP) is an organic compound that has been used in a variety of scientific research applications. CMTC-CP is a versatile reagent that can be used to synthesize a variety of compounds, and it has been used in a wide range of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Chemoselective Tert-butoxycarbonylation : This compound is utilized in chemoselective tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols without the need for a base, proceeding under mild conditions and yielding high selectivity (Ouchi et al., 2002; Saito et al., 2006).
Protection of Amines and Amine Derivatives : It is used for the protection of amines and amine derivatives as tert-butoxycarbonyl derivatives, employing a mild and chemoselective method that is applicable to a wide range of substrates including sterically hindered and acid-sensitive functionalities (Heydari & Hosseini, 2005).
Polymer Science and Material Chemistry
Polymer Functionalization : The compound has applications in polymer science, such as the functionalization of polymers for creating amino-protecting groups based on tert-butoxycarbonyl functionalities. This allows for controlled amino group protection and cleavage in polymer backbones, facilitating the synthesis of complex polymer architectures (Rehse & Ritter, 1989).
Medicinal Chemistry and Drug Design
Cytotoxicity Studies and Anticancer Agents : In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These studies contribute to the development of new anticancer agents by exploring the structure-activity relationships of novel functionalized amino acid derivatives (Kumar et al., 2009).
Synthesis of Peptide Derivatives : It is also utilized in the synthesis of peptides containing the CH2NH peptide bond isostere, demonstrating its utility in the preparation of peptide derivatives that mimic natural peptide structures. This method has been applied to synthesize pseudopeptide analogues, showcasing the compound's role in the design of peptidomimetics with potential biological activities (Sasaki & Coy, 1987).
Eigenschaften
IUPAC Name |
chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-11(2,3)18-10(16)14-12(6-4-5-7-12)9(15)17-8-13/h4-8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIVOIWQCGKZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro[1,3]thiazolo[5,4-C]pyridine](/img/structure/B1449899.png)
![6-Boc-1-amino-6-azaspiro[3.5]nonane](/img/structure/B1449900.png)
![Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1449901.png)




![5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1449909.png)

![2-Oxaspiro[3.3]heptan-6-ylmethanamine](/img/structure/B1449913.png)
